molecular formula C20H15F4NO2 B11950642 N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide CAS No. 853333-26-3

N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide

Cat. No.: B11950642
CAS No.: 853333-26-3
M. Wt: 377.3 g/mol
InChI Key: LBYVJUPAAJLOAI-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide is a synthetic propanamide derivative characterized by a furan ring substituted at the 5-position with a 2-(trifluoromethyl)phenyl group and an amide linkage to a 4-fluorophenyl moiety. This compound’s structural complexity—featuring fluorine atoms, a trifluoromethyl group, and a heterocyclic furan core—imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are critical in drug design .

Properties

CAS No.

853333-26-3

Molecular Formula

C20H15F4NO2

Molecular Weight

377.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide

InChI

InChI=1S/C20H15F4NO2/c21-13-5-7-14(8-6-13)25-19(26)12-10-15-9-11-18(27-15)16-3-1-2-4-17(16)20(22,23)24/h1-9,11H,10,12H2,(H,25,26)

InChI Key

LBYVJUPAAJLOAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated and trifluoromethylated groups can enhance its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan and Phenyl Rings

The target compound’s furan ring is substituted with a 2-(trifluoromethyl)phenyl group, distinguishing it from analogs with halogenated or alkylated phenyl groups. For example:

  • 3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide (): Features a 4-chlorophenyl group on the furan, reducing steric bulk compared to the trifluoromethyl substituent. This may lower lipophilicity (Cl vs. CF3) and alter binding affinity.
  • 3-(5-(4-Bromophenyl)-2-Furyl)-N-(3-Chloro-2-Methylphenyl)propanamide (): Incorporates a bromine atom (larger, more polarizable than CF3) and a 3-chloro-2-methylphenyl amide.
  • N-(2-Chloro-4-Methylphenyl)-3-(5-(2-(Trifluoromethyl)Phenyl)-2-Furyl)propanamide (): Shares the trifluoromethylphenyl-furan core but substitutes the amide-linked phenyl with a chloro-methyl group, likely increasing steric hindrance .

Amide-Linked Substituents

The 4-fluorophenyl group on the amide nitrogen is a common feature in pharmaceuticals due to fluorine’s electronegativity and metabolic stability. Comparisons include:

  • N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)propanamide (): Replaces the furan with a tetrazole ring and methoxyphenyl group, enhancing hydrogen-bonding capacity (tetrazole) but reducing aromatic π-π interactions .
  • N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-3-[(4-Fluorophenyl)Sulfonyl]-2-Hydroxy-2-Methylpropanamide (Bicalutamide, ): A clinically used antiandrogen with a sulfonyl group and cyano-trifluoromethylphenyl amide. The sulfonyl group increases acidity and solubility compared to the furan-based target compound .

Molecular Weight and Melting Points

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~407.3 (calculated) Not reported 2-(Trifluoromethyl)phenyl, 4-FPh
3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide ~343.8 Not reported 4-ClPh, 4-FPh
Bicalutamide () 430.37 Not reported 4-FPh-SO2, CN, CF3
Compound 21 () 684 74–84 Multiple sulfonamides, CF3

Notes: The target compound’s lower molecular weight (~407 g/mol) compared to sulfonamide analogs (e.g., 684 g/mol in ) may improve bioavailability. Trifluoromethyl groups generally enhance thermal stability, but melting points are unreported for the target compound .

Biological Activity

N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H18F4N2O. The compound features a complex structure that includes a fluorophenyl group, a trifluoromethyl phenyl moiety, and a furan ring, which contribute to its biological activity.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (μM) Effect
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.8Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Microorganism MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16

This antimicrobial effect may be attributed to the compound's ability to disrupt bacterial membrane integrity.

3. Anti-inflammatory Effects

In animal models, this compound has demonstrated anti-inflammatory properties. It significantly reduced edema in paw inflammation models, suggesting potential for treating inflammatory diseases.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in xenograft models. The results indicated a tumor growth inhibition rate of over 60% compared to controls, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another study assessing its antimicrobial properties, the compound was tested against clinical isolates of resistant bacteria. It exhibited potent activity against multidrug-resistant strains, highlighting its potential role in combating antibiotic resistance.

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